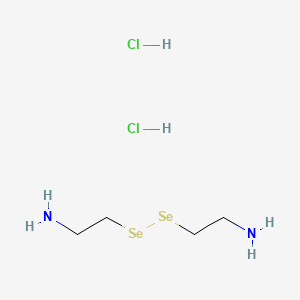

Selenocystamine dihydrochloride

Description

Properties

CAS No. |

3542-13-0 |

|---|---|

Molecular Formula |

C4H13ClN2Se2 |

Molecular Weight |

282.6 g/mol |

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H12N2Se2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |

InChI Key |

PKRYDZYGNSZBHO-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Se][Se]CCN)N.Cl.Cl |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

selenocystamine selenocystamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocol for Selenocystamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Selenocystamine dihydrochloride (B599025), a key intermediate in the development of novel therapeutic agents and a valuable tool in biomedical research. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Compound Overview

Selenocystamine dihydrochloride is an organoselenium compound recognized for its role in synthesizing more complex, biologically active molecules.[1] It is a derivative of selenocysteine, an amino acid analog where selenium replaces sulfur. The compound is of significant interest to researchers exploring redox-active therapeutics and targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3542-13-0 | [][3] |

| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ | [] |

| Molecular Weight | 318.99 g/mol | [] |

| Appearance | Yellow to orange powder | [4][5] |

| Melting Point | 177-179 °C (decomposes) | [4] |

| Solubility | Soluble in water and ethanol. | [4] |

| Purity | ≥95% to >98% (Commercially available) | [4][5] |

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the formation of sodium diselenide, followed by a reaction with 2-chloroethanamine hydrochloride, and subsequent conversion to the dihydrochloride salt. The overall workflow is depicted below.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials and Reagents

Table 2: List of Reactants and Reagents

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Selenium (metal powder) | Se | 78.96 | 9.0 g | 0.114 |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 0.119 |

| 2-Chloroethanamine hydrochloride | C₂H₆ClN·HCl | 115.99 | 13.9 g | 0.120 |

| Sodium Hydroxide | NaOH | 40.00 | (in 20% aq. solution) | - |

| Anhydrous Hydrochloric Acid | HCl | 36.46 | (1N in diethyl ether) | - |

| Methanol | CH₃OH | 32.04 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| Chloroform (B151607) | CHCl₃ | 119.38 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

| Water (distilled or deionized) | H₂O | 18.02 | - | - |

Step-by-Step Procedure

Step 1: Preparation of Sodium Diselenide Solution

-

To a 3-neck flask equipped with a nitrogen gas inlet, an addition funnel, and a gas outlet leading to a trap containing a 5% lead(II) acetate solution, add selenium metal (4.5 g, 56.9 mmol) followed by 25 mL of water.

-

In a separate flask, dissolve sodium borohydride (4.5 g, 118.5 mmol) in 25 mL of water and transfer the solution to the addition funnel.

-

Stir the selenium slurry at room temperature and add the sodium borohydride solution dropwise at a rate that maintains moderate gas evolution. The solution will change color from grey to brown-red, and finally to a clear, light yellow upon complete addition (approximately 50 minutes).

-

After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown color. Stir for an additional 20 minutes at room temperature.

Step 2: Synthesis of Selenocystamine Free Base

-

Prepare a solution of 2-chloroethanamine hydrochloride (13.9 g, 119.7 mmol) in 30 mL of 20% aqueous sodium hydroxide.

-

Add this solution dropwise to the sodium diselenide solution from Step 1.

-

Continue stirring the reaction mixture at room temperature overnight (approximately 17 hours).

-

Pour the reaction mixture into a separatory funnel and extract with chloroform.

-

Combine the chloroform layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light yellow oil (9.8 g). This oil is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.

Step 3: Formation and Purification of this compound

-

Dissolve the obtained oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.

-

Treat this solution with a 1N solution of anhydrous HCl in diethyl ether.

-

Concentrate the solution to yield a light yellow solid (10.1 g).

-

For purification, dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.

-

Filter the precipitate, collect the solid, and dry to obtain this compound as a light yellow powder (2.3 g).

Quantitative Data

Table 3: Reaction Yield and Product Characterization

| Parameter | Value | Notes |

| Intermediate Oil Mass | 9.8 g | Mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine. |

| Crude Solid Mass | 10.1 g | After treatment with HCl. |

| Final Product Mass | 2.3 g | After recrystallization. |

| Theoretical Yield | 19.14 g | Based on 2-chloroethanamine hydrochloride as the limiting reagent. |

| Overall Yield | ~12% | Calculated from the final product mass. |

| ¹H NMR | Spectrum available | A proton NMR spectrum is available from commercial suppliers such as MedChemExpress, which can be used for structural confirmation.[6] |

Note: The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 2-chloroethanamine hydrochloride is the limiting reactant.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound, a valuable compound for further chemical synthesis and biological studies. The procedure is robust and yields a product of sufficient purity for most research applications. For researchers requiring highly pure material, further purification steps such as column chromatography may be considered. It is recommended that all synthesis and handling of selenium-containing compounds be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Dual-Faceted Role of Selenocystamine Dihydrochloride in Redox Biology: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Selenocystamine (B1203080) dihydrochloride (B599025) within the intricate landscape of redox biology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents available data, and outlines key experimental methodologies to facilitate further investigation into this compelling selenium compound.

Executive Summary

Selenocystamine dihydrochloride, a diselenide compound, exhibits a complex and multifaceted mechanism of action in redox biology. While initially explored for its potential as a glutathione (B108866) peroxidase (GPx) mimic and radioprotective agent, evidence reveals a more nuanced role that includes pro-oxidant activities through redox cycling. This whitepaper elucidates the core mechanisms, including its interaction with glutathione and the thioredoxin system, its impact on cellular signaling pathways like the Nrf2-antioxidant response element (ARE) pathway, and its potential therapeutic applications and limitations.

Core Mechanism of Action: A Tale of Reduction and Redox Cycling

The central mechanism of this compound revolves around the reduction of its diselenide bond to form two molecules of selenocysteamine, the corresponding selenol. This reduction is primarily mediated by cellular thiols, most notably glutathione (GSH).

Once formed, selenocysteamine is a highly reactive species that can engage in redox cycling. In the presence of oxygen, it can catalyze the oxidation of GSH to glutathione disulfide (GSSG), a process that involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This "glutathione oxidase" activity positions Selenocystamine not as a straightforward antioxidant, but as a modulator of the cellular redox environment, capable of exerting both antioxidant and pro-oxidant effects depending on the cellular context and concentration.[1]

The key steps in the redox cycling of selenocystamine are:

-

Reduction: Selenocystamine is reduced by two molecules of GSH to form two molecules of selenocysteamine and one molecule of GSSG.

-

Oxidation by Oxygen: Selenocysteamine can then undergo a one-electron transfer to molecular oxygen, generating a superoxide radical and a selenyl radical.

-

Further Reduction of ROS: Selenocysteamine can further reduce superoxide to hydrogen peroxide.

-

Reaction with Peroxides: Selenocysteamine can also directly reduce hydrogen peroxide, mimicking the activity of glutathione peroxidase.

This catalytic cycle can be influenced by the presence of other components of the cellular antioxidant machinery. For instance, glutathione reductase and NADPH can enhance the catalytic oxidation of GSH by Selenocystamine by facilitating the reduction of GSSG back to GSH.[1]

Quantitative Data and In Vitro Efficacy

Table 1: Comparative GPx-like Activity of Selenocystine Derivatives

| Compound | Substrate | GPx-like Activity (units/µmol) | Reference |

| Selenocystine-di-β-cyclodextrin | H₂O₂ | 4.1 | [2] |

| Selenocystine-di-β-cyclodextrin | tert-butylhydroperoxide | 2.11 | [2] |

| Selenocystine-di-β-cyclodextrin | cumene (B47948) hydroperoxide | 5.82 | [2] |

Table 2: Comparative Cytotoxicity of Organoselenium Compounds in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| Selenocystine | WiDr (colorectal cancer) | ~5 | 72 |

| Se-methylselenocysteine | HepG2 (liver cancer) | 177 ± 32.2 | 72 |

| Se-methylselenocysteine | A549 (lung cancer) | 100 ± 20 | 72 |

| Selenocystine | H661 (lung cancer) | >200 | 72 |

Note: The IC50 values for Selenocystine in WiDr cells were estimated from graphical data. The data for other compounds are provided for comparative purposes, and the cytotoxicity of this compound may vary.

Interaction with Key Redox Signaling Pathways

This compound, through its ability to modulate the cellular redox state, is predicted to influence key signaling pathways that are sensitive to oxidative stress. A primary target is the Keap1-Nrf2 pathway.

The Keap1-Nrf2-ARE Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophiles or an increase in ROS, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes involved in glutathione synthesis and recycling, thioredoxin reductase, and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5]

Given that the redox cycling of selenocystamine can generate ROS, it is plausible that it can indirectly activate the Nrf2 pathway, leading to an adaptive antioxidant response. However, at higher concentrations, the pro-oxidant effects may overwhelm the cellular antioxidant capacity. Studies on the related compound, L-selenocystine, have shown that it can induce selective death in Nrf2-addicted colorectal cancer cells by blocking Nrf2 and autophagy pathways.[3] This highlights the dual nature of these compounds, acting as potential activators of antioxidant defenses at low doses and as pro-oxidant cytotoxic agents at higher doses, particularly in cancer cells with a constitutively active Nrf2 pathway.

Caption: Keap1-Nrf2-ARE signaling pathway activation by Selenocystamine-induced ROS.

Experimental Protocols

Assessment of Glutathione Peroxidase (GPx) Mimic Activity

This protocol is adapted from standard coupled-enzyme assays used to determine GPx activity.

Materials:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

This compound stock solution

-

Peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, GSH, GR, and NADPH at their final desired concentrations.

-

Add the this compound solution to the test wells. Include a blank with no Selenocystamine.

-

Equilibrate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the peroxide substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption (ΔA340/min).

-

The GPx-like activity of Selenocystamine can be expressed in units, where one unit is defined as the amount of compound that catalyzes the oxidation of 1 µmol of NADPH per minute.

Caption: Experimental workflow for assessing the GPx mimic activity of Selenocystamine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

Materials:

-

Human cell line of interest (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound demonstrates a complex mechanism of action in redox biology, acting as both a GPx mimic and a pro-oxidant through redox cycling. Its ability to generate ROS suggests a potential to modulate redox-sensitive signaling pathways such as the Keap1-Nrf2 system. The dual nature of this compound—offering potential antioxidant and radioprotective effects at low concentrations while exhibiting cytotoxicity at higher concentrations—warrants further investigation for therapeutic applications, particularly in oncology where inducing oxidative stress in cancer cells is a viable strategy.

Future research should focus on obtaining precise quantitative data for this compound, including its kinetic parameters with key redox enzymes and its IC50 values in a broader range of cancer and normal cell lines. Furthermore, in vivo studies are necessary to elucidate its pharmacokinetic and pharmacodynamic properties and to validate its potential as a therapeutic agent. A deeper understanding of its interaction with the Nrf2 pathway could also pave the way for novel combination therapies.

References

- 1. Glutathione oxidase activity of selenocystamine: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Selenocystamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025), a diselenide compound, is the dihydrochloride salt of selenocystamine. As an analogue of cystamine, it is a key molecule in the study of selenium-containing compounds and their biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Selenocystamine dihydrochloride, offering detailed experimental protocols and insights into its mechanism of action. This information is critical for its application in research, particularly in the fields of drug development, antioxidant studies, and materials science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ | [][2][3] |

| Molecular Weight | 318.99 g/mol | [][2][3] |

| Appearance | Yellow to orange powder | [][4] |

| Melting Point | 177-179 °C (with decomposition) | [][3] |

| Physical State (at 25°C) | Solid | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble, clear to slightly hazy | |

| Ethanol | Soluble | [] |

| DMSO | 90 mg/mL | [2] |

Table 3: Stability and Storage

| Condition | Recommendation | Source(s) |

| Storage Temperature | 4°C, dry and sealed | [2] |

| Long-term Storage | Keep in a dark place, sealed in dry, Room Temperature. | [4] |

| pH Stability | Increased stability in acidic solutions. | [5][6] |

| Light Stability | Light does not significantly affect stability. | [5][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a modern melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is collected. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm for an accurate measurement.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is known (177-179 °C), rapidly heat the block to about 170 °C.

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[8]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range represents the melting point. Due to decomposition, darkening of the sample may be observed.

Assessment of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation development.

Methodology:

-

Solvent Selection: Prepare test tubes with measured volumes (e.g., 1 mL) of the solvents to be tested (e.g., water, ethanol, DMSO).

-

Sample Addition: Add a small, pre-weighed amount of this compound (e.g., 1 mg) to each test tube.

-

Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: Visually inspect the solutions for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

Semi-Quantitative Determination (for high solubility): If the initial amount dissolves, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total amount of dissolved solid per volume of solvent provides a semi-quantitative measure of solubility. For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[9]

pKa Determination

As this compound is an amine salt, determining its pKa values is important for understanding its ionization state at different pH values. Potentiometric titration is a standard method for this determination.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode and the burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant to the solution.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.

-

Mechanism of Action and Signaling Pathways

This compound, as a selenocysteine (B57510) derivative, is known for its redox activity and antioxidant properties. Its mechanism of action is closely linked to the broader roles of selenoproteins in cellular redox homeostasis.

Antioxidant and Redox Signaling

Selenocystamine can participate in redox cycling, mimicking the activity of endogenous selenoproteins like glutathione (B108866) peroxidase (GPx) and thioredoxin reductase (TrxR).[10][11] These enzymes are critical in detoxifying reactive oxygen species (ROS) and maintaining a reduced cellular environment. The antioxidant activity of selenium compounds often involves the modulation of key signaling pathways. For instance, selenium can influence the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response and cellular stress.[12] By modulating these pathways, Selenocystamine can contribute to the reduction of oxidative stress and inflammation.

The following diagram illustrates a conceptual workflow of how this compound may exert its antioxidant effects.

Caption: Antioxidant action of Selenocystamine.

The following diagram illustrates a general experimental workflow for characterizing a chemical compound.

Caption: Workflow for compound characterization.

References

- 2. abmole.com [abmole.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 3542-13-0 [chemicalbook.com]

- 5. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Selenium Effects on Oxidative Stress-Induced Calcium Signaling Pathways in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

"Selenocystamine dihydrochloride CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

This document provides a technical summary of Selenocystamine dihydrochloride (B599025), a selenium-containing organic compound with applications in biochemical research. The following table outlines its fundamental chemical identifiers and properties.

| Property | Value | Citation |

| CAS Number | 3542-13-0 | [1][2][3] |

| Molecular Weight | 318.99 g/mol | [1][2][3] |

| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ | |

| Synonyms | 2,2′-diselenobis-Ethanamine hydrochloride (1:2) | [1][3] |

| Appearance | Yellow to orange powder | [1] |

| Solubility | Soluble in water | [1] |

Applications in Research

Selenocystamine dihydrochloride has been utilized in several areas of biochemical and virological research. Its primary reported applications include:

-

Enzyme Inhibition: It has been identified as an inhibitor of the particle-associated RNA-dependent RNA polymerase in both influenza A and B viruses.[4] This inhibitory action is immediate upon addition to the enzymatic assay.[4]

-

Enzyme Activity Assays: The compound has been used to investigate its effect on the in vitro activity of PP2A phosphatase.

-

Catalysis: It has been employed as a catalyst for the disulfide-cleaving reagent, dithiothreitol (B142953) (DTT).

Experimental Protocols

Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

An early study demonstrated the inhibitory effect of this compound on the RNA-dependent RNA polymerase of various influenza virus strains.[4] The general methodology is outlined below.

Objective: To determine the inhibitory effect of this compound on the RNA-dependent RNA polymerase activity associated with influenza virus particles.

Methodology Summary:

-

Virus Preparation: Influenza virus strains (e.g., influenza B/LEE/40, influenza A/WSN/34) are purified.

-

Polymerase Assay: An in vitro RNA-dependent RNA polymerase assay is established using the purified virus particles as the source of the enzyme.

-

Inhibitor Addition: this compound is introduced into the assay at various concentrations. A concentration of 0.003 mM was shown to inhibit the polymerase activity.[4]

-

Activity Measurement: The polymerase activity is measured, likely through the incorporation of radiolabeled nucleotides into RNA.

-

Reversibility Studies: To determine if the inhibition is reversible, a rescue agent such as β-mercaptoethanol (e.g., at 0.06 mM) can be added to the inhibited reaction.[4] Alternatively, the virus-inhibitor mixture can be subjected to dialysis.[4]

Preparation of Stock and Working Solutions

For in vitro and in vivo experiments, proper solubilization of this compound is crucial.

In Vitro Stock Solution Preparation:

-

For aqueous stock solutions, dissolve the compound in water. If needed, filter-sterilize the solution using a 0.22 µm filter before use.[5]

-

For organic stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used.[5]

In Vivo Formulation (Example):

A multi-solvent system may be required for achieving a clear solution for animal studies. An example formulation involves a sequential addition of solvents:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

It is recommended to prepare a stock solution in DMSO first and then add the co-solvents sequentially.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the inhibitory activity of this compound on influenza RNA-dependent RNA polymerase.

Caption: Workflow for Influenza Polymerase Inhibition Assay.

References

- 1. Insights into RNA-dependent RNA Polymerase Inhibitors as Antiinfluenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Potential New Therapy for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. medchemexpress.com [medchemexpress.com]

Selenocystamine Dihydrochloride: A Technical Guide to its Biological Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenocystamine (B1203080) dihydrochloride (B599025), a diselenide compound and derivative of the amino acid selenocysteine, is emerging as a molecule of significant interest in biomedical research. Possessing a range of biological activities, it is being investigated for its potential therapeutic applications, including antiviral, anticancer, and antioxidant effects. This technical guide provides an in-depth overview of the core biological roles and significance of Selenocystamine dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and a visualization of its implicated signaling pathways and experimental workflows.

Introduction

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into selenoproteins. Organoselenium compounds, such as this compound, are of particular interest due to their diverse biochemical properties. This compound's structure, featuring a reactive diselenide bond, underpins its redox activity and its ability to interact with various biological molecules and pathways. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's biological significance and potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₁₂N₂Se₂ · 2HCl |

| Molecular Weight | 318.99 g/mol [1] |

| Appearance | Yellow to orange powder[2] |

| Solubility | Soluble in water and ethanol[3] |

| CAS Number | 3542-13-0[1] |

Biological Roles and Activities

This compound exhibits a multifaceted biological profile, with activities spanning antiviral, enzyme modulation, and redox-sensitive applications.

Antiviral Activity

This compound has demonstrated potential as an antiviral agent, specifically against influenza A and B viruses. It is suggested to inhibit the viral RNA-dependent RNA polymerase, an enzyme crucial for viral replication[4].

Quantitative Data:

The inhibitory effects of this compound and related compounds on influenza virus RNA-dependent RNA polymerase are summarized in Table 2.

Table 2: Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

| Compound | Virus Strain | Inhibitory Concentration |

| This compound | Influenza A and B viruses | 0.003 mM[5] |

| L-cystine | Influenza B/LEE | >0.3 mM (50% inhibition)[5] |

| Cystamine | Influenza B/LEE | 0.3 mM (50% inhibition)[5] |

| N,N′-diacetyl selenocystamine | Influenza B/LEE | 0.018 mM (50% inhibition)[5] |

Enzyme Modulation

This compound has been utilized in studies investigating the activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in various cellular processes[4]. While specific quantitative data on its direct effect on PP2A are limited, its use in such studies highlights its role as a tool for probing enzyme function.

Redox-Related Activities and Antioxidant Potential

The diselenide bond in this compound is redox-active, making it a key component in the development of redox-sensitive biomaterials, such as hydrogels[6][7]. These materials can respond to the reducing environment of the cell, offering potential for targeted drug delivery.

Mechanistically, this compound exhibits glutathione (B108866) oxidase activity, catalyzing the oxidation of glutathione (GSH)[1][4]. While it possesses some glutathione peroxidase (GPx)-like activity, it is considered a poor catalytic model for the GPx enzyme[1][4]. At higher concentrations, like other selenium compounds, it can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS), which can contribute to its cytotoxic effects against cancer cells[8].

Anticancer Potential

Signaling Pathway Involvement

The biological activities of this compound are intertwined with several key cellular signaling pathways.

Apoptosis Signaling Pathway

Based on studies of related organoselenium compounds, this compound is likely to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the generation of ROS, leading to mitochondrial dysfunction and the activation of a caspase cascade.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Some selenium compounds have been shown to modulate this pathway. While direct evidence for this compound is limited, its ability to induce oxidative stress suggests a potential interaction with the NF-κB pathway, which is known to be redox-sensitive.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.

Antiviral Activity Assay (Influenza RNA-Dependent RNA Polymerase)

This protocol describes a cell-based assay to screen for inhibitors of influenza virus RNA-dependent RNA polymerase.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to the desired concentrations.

-

Infection: Cells are infected with a known titer of influenza virus.

-

Treatment: Immediately after infection, the diluted this compound is added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Assessment of Viral Replication: The extent of viral replication is determined by observing the cytopathic effect (CPE), performing a plaque reduction assay, or measuring the expression of a reporter gene (e.g., luciferase) engineered into the virus.

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

PP2A Phosphatase Activity Assay

This protocol describes an in vitro assay to measure the effect of this compound on PP2A activity.

Methodology:

-

Enzyme Preparation: Purified PP2A enzyme or cell lysates containing PP2A are prepared.

-

Inhibitor Incubation: The enzyme preparation is incubated with varying concentrations of this compound.

-

Substrate Addition: A specific phosphopeptide substrate for PP2A is added to initiate the dephosphorylation reaction.

-

Phosphate (B84403) Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.

-

Data Analysis: The phosphatase activity is calculated based on the amount of phosphate released and compared between treated and untreated samples.

Preparation of Redox-Sensitive Hydrogels

This protocol provides a general method for the synthesis of redox-sensitive hydrogels using this compound as a crosslinker.

Methodology:

-

Polymer Functionalization: A biocompatible polymer, such as hyaluronic acid (HA) or polyethylene (B3416737) glycol (PEG), is functionalized with a reactive group (e.g., N-hydroxysuccinimide ester).

-

Crosslinking: The functionalized polymer is mixed with this compound. The amino groups of Selenocystamine react with the functional groups on the polymer to form a crosslinked hydrogel network.

-

Purification: The resulting hydrogel is purified to remove any unreacted components.

-

Characterization: The physical and chemical properties of the hydrogel, such as swelling ratio, mechanical strength, and redox-responsiveness, are characterized. The redox-responsiveness can be tested by exposing the hydrogel to reducing agents like glutathione (GSH) and observing its degradation.

Conclusion and Future Directions

This compound is a promising compound with a range of biological activities that warrant further investigation. Its antiviral and potential anticancer properties, coupled with its utility in developing redox-responsive biomaterials, position it as a valuable tool in drug discovery and development.

Future research should focus on:

-

Determining specific IC50 values of this compound against a broad panel of cancer cell lines to better define its anticancer potential.

-

Elucidating the detailed kinetic parameters of its interaction with viral enzymes and cellular phosphatases.

-

Investigating its direct effects on key signaling pathways , such as NF-κB and apoptosis, to better understand its mechanism of action.

-

Optimizing the formulation of this compound-based hydrogels for controlled and targeted drug delivery applications.

A deeper understanding of the biological role and significance of this compound will undoubtedly pave the way for novel therapeutic strategies and advanced biomedical applications.

References

- 1. Glutathione oxidase activity of selenocystamine: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its D,L-polylactide microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d.docksci.com [d.docksci.com]

- 5. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Injectable dual redox responsive diselenide-containing poly(ethylene glycol) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox-sensitive hydrogel based on hyaluronic acid with selenocystamine cross-linking for the delivery of Limosilactobacillus reuteri in a DSS-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Selenocystamine Dihydrochloride: A Technical Guide to a Promising Selenocysteine Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenocystamine dihydrochloride (B599025), a disulfide analog of cystamine (B1669676) containing selenium, presents a compelling subject for research and development in the pharmaceutical and biomedical fields. As a derivative of the essential amino acid selenocysteine (B57510), it is implicated in a variety of biological processes, including antioxidant defense, redox signaling, and cellular metabolism. This technical guide provides an in-depth overview of the current understanding of Selenocystamine dihydrochloride, covering its chemical properties, synthesis, and known biological activities. While quantitative data on its specific biological efficacy is emerging, this document consolidates the available information, details relevant experimental protocols, and visualizes potential mechanisms of action to support further investigation and application of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of selenocystamine, an organoselenium compound structurally analogous to cystamine, with the sulfur atoms replaced by selenium. This substitution imparts unique chemical and biological properties, primarily due to the distinct redox characteristics of the diselenide bond compared to the disulfide bond. As a selenocysteine derivative, it is a source of selenocysteine, a critical component of selenoproteins that play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function. The study of this compound is driven by its potential as a therapeutic agent, particularly in areas of antiviral, antioxidant, and anticancer research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ | |

| Molecular Weight | 318.99 g/mol | |

| Appearance | Yellow to orange powder | |

| Melting Point | 177-179 °C (decomposes) | |

| Boiling Point | 327.9 °C at 760 mmHg | |

| Solubility | Soluble in water and ethanol. H₂O solubility is described as clear to hazy. | |

| Stability | Hygroscopic | |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reduction of elemental selenium and subsequent reaction with 2-chloroethylamine (B1212225) hydrochloride.

Experimental Protocol: Synthesis

Materials:

-

Selenium metal

-

Sodium borohydride (B1222165) (NaBH₄)

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Anhydrous HCl in diethyl ether (1N solution)

-

Nitrogen gas (N₂)

-

5% Lead(II) acetate solution (for trap)

-

Three-neck flask, addition funnel, gas inlet/outlet, separatory funnel, standard laboratory glassware

Procedure:

-

Preparation of Diselenide Solution:

-

In a three-neck flask equipped with a nitrogen inlet, an addition funnel, and a gas outlet connected to a trap containing 5% lead(II) acetate solution, add 4.5 g (56.9 mmol) of selenium metal followed by 25 mL of water.

-

In a separate flask, dissolve 4.5 g (118.5 mmol) of NaBH₄ in 25 mL of water and transfer this solution to the addition funnel.

-

While stirring the selenium slurry at a moderate rate at room temperature, slowly add the NaBH₄ solution dropwise, controlling the rate to maintain moderate gas evolution. The solution will change color from grey to brown-red and finally to a clear light yellow upon complete addition (approximately 50 minutes).

-

After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown. Stir for an additional 20 minutes at room temperature.

-

-

Reaction with 2-Chloroethylamine Hydrochloride:

-

Prepare a solution of 13.9 g (119.7 mmol) of 2-chloroethylamine hydrochloride in 30 mL of 20% aqueous sodium hydroxide.

-

Add this solution dropwise to the reaction mixture from step 1.

-

Continue stirring at room temperature overnight (approximately 17 hours).

-

-

Extraction and Purification of Selenocystamine:

-

Pour the reaction mixture into a separatory funnel and extract with chloroform.

-

Combine the chloroform layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it to yield a light yellow oil, which is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the resulting oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.

-

Treat this solution with a 1N solution of anhydrous HCl in diethyl ether.

-

Concentrate the solution to yield a light yellow solid.

-

Dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.

-

Collect the precipitate by filtration and dry to obtain this compound as a light yellow powder.

-

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, primarily stemming from its identity as a selenocysteine derivative and the redox-active nature of its diselenide bond.

Antiviral Activity

This compound has been reported to possess potential antiviral properties, particularly against influenza A and B viruses. The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase enzyme, which is crucial for viral replication.

Antioxidant and Anticancer Properties

Organoselenium compounds, including selenocysteine derivatives, are known to exhibit both antioxidant and pro-oxidant activities, which can contribute to anticancer effects. At nutritional doses, selenium compounds can act as antioxidants by being incorporated into selenoproteins, which protect cells from oxidative damage. At higher, or supranutritional doses, they can act as pro-oxidants, inducing oxidative stress and apoptosis in cancer cells. While this compound is reported to have potential antioxidant and anticancer properties, specific quantitative data such as IC50 values from assays like DPPH, ABTS, or against various cancer cell lines are not widely available in the public domain.

Enzyme Inhibition and Catalysis

This compound has been studied for its effect on protein phosphatase 2A (PP2A) activity in vitro. Additionally, it serves as a catalyst for the disulfide-cleaving reagent dithiothreitol (B142953) (DTT), enhancing the reduction of disulfide bonds in proteins. This catalytic activity is attributed to the higher nucleophilicity of the selenolate anion compared to the thiolate anion.

Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducible investigation of this compound's biological activities.

Experimental Workflow for Assessing PP2A Phosphatase Activity

This protocol describes a general method for assessing the effect of a compound like this compound on PP2A activity.

Protocol:

-

Cell Culture and Lysate Preparation: Culture cells of interest (e.g., neuroblastoma cell lines) to confluency. Harvest cells and prepare cell lysates using a suitable lysis buffer.

-

Immunoprecipitation:

-

Incubate cell lysates with an anti-PP2A catalytic subunit antibody.

-

Add protein A/G magnetic beads to pull down the antibody-PP2A complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Compound Incubation: Resuspend the beads in a phosphatase assay buffer and add varying concentrations of this compound. Include a vehicle control.

-

Phosphatase Reaction:

-

Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) to a final concentration of approximately 250 µM.

-

Incubate the reaction at 30°C for 15-30 minutes with gentle agitation.

-

-

Detection of Phosphate Release: Stop the reaction and measure the amount of free phosphate released using a colorimetric method such as the Malachite Green assay.

-

Data Analysis: Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve. Calculate the specific activity of PP2A in the presence of this compound relative to the control.

Preparation of Redox-Sensitive Hydrogels

This compound can be used as a cross-linker to create redox-sensitive hydrogels. This protocol outlines the general steps for fabricating a hyaluronic acid-based hydrogel.

An In-Depth Technical Guide to the Solubility of Selenocystamine Dihydrochloride in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine (B1203080) dihydrochloride (B599025) is a selenium-containing organic compound with a range of biological activities, including potential antiviral and enzymatic regulatory functions. As with any compound intended for in vitro or in vivo studies, understanding its solubility characteristics in common laboratory solvents is paramount for accurate experimental design and reproducible results. This technical guide provides a comprehensive overview of the solubility of selenocystamine dihydrochloride in two frequently used solvents: dimethyl sulfoxide (B87167) (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and chemical processes involving this compound.

Core Data: Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and application in research. This compound, a yellow to orange powder, exhibits solubility in both DMSO and water, though to varying extents. The quantitative solubility data from various sources are summarized in the table below for easy comparison. It is important to note that factors such as temperature, pH, and the use of physical methods like sonication can influence solubility.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 80 mg/mL[1] | 250.79 mM[1] | Requires sonication for dissolution.[1] Hygroscopic DMSO can negatively impact solubility; using newly opened solvent is recommended.[1] Another source reports a solubility of 90 mg/mL.[2] |

| Water | 35 mg/mL[1] | 109.72 mM[1] | Requires sonication for dissolution.[1] The resulting solution is often described as clear to slightly hazy.[3][4][5][6] For stock solutions prepared in water, it is advised to filter and sterilize through a 0.22 μm filter before use.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for key experiments related to assessing the solubility of compounds like this compound.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

High-purity DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 μm)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (water or DMSO). The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.22 μm syringe filter. This step is critical to ensure that only the dissolved compound is measured.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve with known concentrations of the compound should be used for accurate quantification.

Protocol 2: Kinetic Solubility Assay using DMSO

Kinetic solubility assays are high-throughput methods often used in early drug discovery to estimate the solubility of compounds prepared from a DMSO stock solution.

Materials:

-

This compound

-

High-purity DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Multi-channel pipette

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Using a multi-channel pipette, add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mix the solutions by shaking the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity or precipitation of the compound in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation.

Visualizing Mechanisms of Action

To better understand the functional context of this compound in biological and chemical systems, the following diagrams illustrate key processes where it is implicated.

Catalytic Role in Disulfide Bond Reduction

This compound can act as a catalyst in the reduction of disulfide bonds by dithiothreitol (B142953) (DTT).[7] The selenol form of selenocystamine is a potent nucleophile that facilitates the cleavage of the disulfide bond.

Caption: Catalytic cycle of selenocystamine in DTT-mediated disulfide bond reduction.

Experimental Workflow: In Vitro PP2A Activity Assay

This compound has been used to study the activity of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in various cellular processes. The following workflow outlines a typical immunoprecipitation-based assay to measure PP2A activity in the presence of a test compound like selenocystamine.

Caption: Workflow for an immunoprecipitation-based PP2A activity assay.

Potential Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

This compound has been suggested to have the potential to block the activity of the influenza A and B virus-associated RNA-dependent RNA polymerase (RdRp) enzyme. While the precise mechanism is a subject of ongoing research, a simplified logical diagram can illustrate the central role of RdRp in the viral life cycle and the point of potential inhibition.

Caption: Simplified diagram of influenza virus replication and potential inhibition of RdRp.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and water, along with standardized protocols for its determination. The presented quantitative data and experimental methodologies are intended to assist researchers in the accurate and effective use of this compound in their studies. The diagrams offer a visual representation of the potential mechanisms of action of this compound, providing a conceptual framework for further investigation into its biological and chemical properties. As with all experimental work, it is recommended to empirically verify solubility and other parameters under the specific conditions of your assay.

References

- 1. Thiols and Selenols as Electron-Relay Catalysts for Disulfide-Bond Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Selenocysteine in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Catalysis of reduction of disulfide by selenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Selenocystamine Dihydrochloride Powder: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Selenocystamine dihydrochloride (B599025) powder. Intended for professionals in research and drug development, this document synthesizes available data on the chemical's properties, handling, and storage to ensure its integrity and efficacy in experimental and developmental applications. While specific quantitative stability data under varied environmental conditions are limited in publicly available literature, this guide extrapolates from general knowledge of organoselenium compounds to provide best-practice recommendations.

Introduction

Selenocystamine dihydrochloride is a disulfide analog containing selenium, making it a valuable compound in various research fields, including the development of redox-responsive drug delivery systems and as a catalyst. Its stability is paramount to ensure reproducible experimental results and the efficacy of derived formulations. This guide outlines the known stability profile and provides detailed recommendations for storage and handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 3542-13-0 |

| Molecular Formula | C₄H₁₄Cl₂N₂Se₂ |

| Molecular Weight | 318.99 g/mol |

| Appearance | Light brown to brown or yellow to orange powder[1][2] |

| Solubility | Soluble in water (clear to slightly hazy) and DMSO (90 mg/mL)[2][3] |

| Melting Point | 177-179 °C (decomposes)[4] |

Stability Profile

Detailed quantitative stability studies on this compound powder are not extensively documented in public literature. However, based on supplier recommendations and general knowledge of selenium-containing compounds, the following factors are critical to its stability.

Temperature

Temperature is a critical factor in maintaining the long-term stability of this compound.

-

Solid Powder: For long-term storage, the solid powder should be kept at 4°C.[1][5] Some suppliers also indicate that room temperature storage is acceptable, particularly for shorter durations, and should be kept in a dry, dark place.[4]

-

In Solvent: Once dissolved, the stability of this compound decreases. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]

Moisture

This compound is hygroscopic.[6] It is crucial to store the powder in a tightly sealed container away from moisture to prevent degradation.[1][5]

Light

While some studies on other selenium compounds suggest that light does not significantly impact their stability, it is generally good practice to store this compound in a dark place to minimize the potential for photo-degradation.[4]

pH

For solutions, the pH of the solvent can significantly impact the stability of selenium compounds. Generally, acidification tends to increase the stability of many selenium species.[1] The optimal pH for this compound solutions has not been specified, but researchers should consider buffering solutions and evaluating stability in their specific experimental conditions.

Recommended Storage Conditions

To ensure the maximum shelf-life and integrity of this compound, the following storage conditions are recommended.

Quantitative Storage Recommendations

| Form | Storage Temperature | Duration | Container | Additional Precautions |

| Solid Powder | 4°C[1][5] | Long-term | Tightly sealed, opaque container | Store away from moisture[1][5] |

| Solid Powder | Room Temperature[4] | Short-term | Tightly sealed, opaque container | Keep in a dark, dry place[4] |

| In Solvent | -20°C[1] | Up to 1 month | Sealed, airtight vial | Avoid repeated freeze-thaw cycles |

| In Solvent | -80°C[1] | Up to 6 months | Sealed, airtight vial | Avoid repeated freeze-thaw cycles |

Handling and Safety

This compound is classified as a toxic substance if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life.[7]

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment should be worn, including:

-

Safety glasses or goggles

-

Gloves

-

A dust mask (e.g., N95) or respirator[2]

-

Lab coat

Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling and preparation of this compound solutions.

Caption: Workflow for Safe Handling and Solution Preparation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, a conceptual pathway can be proposed based on the chemistry of similar organoselenium compounds. The diselenide bond is susceptible to reduction and oxidation.

Caption: Conceptual Degradation Pathways of Selenocystamine.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies, a general protocol for a stability-indicating HPLC method is outlined below. This is a generalized procedure and would require optimization for this compound.

Objective

To develop and validate a stability-indicating analytical method for this compound to assess its stability under various stress conditions.

Materials

-

This compound reference standard

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

HPLC grade water

-

Buffers of various pH

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Analytical balance

-

pH meter

-

Temperature and humidity controlled chambers

-

Photostability chamber

Experimental Workflow

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The stability of this compound powder is crucial for its effective use in research and development. Adherence to the recommended storage conditions—specifically, low temperature, and protection from moisture and light—is essential for maintaining its chemical integrity. While detailed public data on its degradation is sparse, understanding the general stability of organoselenium compounds provides a solid foundation for its proper handling and storage. For critical applications, it is advisable to perform in-house stability testing using appropriate analytical methods.

References

- 1. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 3. researchgate.net [researchgate.net]

- 4. microtracers.com [microtracers.com]

- 5. Study of volatile selenium metabolites stability in normal urine: effects of sample handling and storage conditions - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]

- 7. pharmtech.com [pharmtech.com]

The Redox Profile of Selenocystamine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of selenocystamine (B1203080) dihydrochloride (B599025), a diselenide compound of significant interest in biomedical research. Understanding its redox characteristics is crucial for elucidating its mechanism of action in various biological systems, particularly in the context of its pro-oxidant and potential therapeutic properties. This document summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes the associated biochemical pathways.

Quantitative Redox Potential Data

The redox potential of the selenocystamine/selenocysteamine couple is not a single value but is highly dependent on the pH and the specific protonation states (microspecies) of the molecules involved. Recent studies have focused on determining the pH-independent, standard redox potentials (E°) for these individual microspecies to provide a more fundamental understanding of their redox behavior.[1][2]

The determination of these potentials is often achieved by measuring the redox equilibrium constants against a reference compound, such as dithiothreitol (B142953) (DTT).[1][3] The standard redox potential of the DTTox/DTT2- system has been determined to be -0.403 ± 0.007 V.[2]

Below are the species-specific standard redox potential values for the various microspecies of selenocysteamine, the reduced form of selenocystamine.

| Microspecies of Selenocysteamine | Description | Standard Redox Potential (E°) (V) |

| a | Selenolate with both amino groups protonated | -0.214 ± 0.007 |

| b | Selenolate with one amino group protonated | -0.374 ± 0.007 |

| Data sourced from Noszál et al. (2020) and presented in subsequent reviews.[1][2][3][4] |

These values highlight the significant influence of the protonation state of the amino groups on the redox potential of the selenolate.

Experimental Protocol: Determination of Redox Potential by NMR Spectroscopy

The species-specific standard redox potentials of the selenocysteamine/selenocystamine system have been determined using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This method allows for the in-situ measurement of the concentrations of all reactants and products at equilibrium.

Materials

-

Selenocystamine dihydrochloride[3]

-

Dithiothreitol (DTT)[3]

-

Deuterium oxide (D₂O)[3]

-

Borax (B76245) buffer[3]

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment[3]

-

Internal concentration standard and in-situ pH indicator (e.g., tert-butylamine (B42293) or sarcosine)[3]

Sample Preparation

-

Stock solutions of this compound and dithiothreitol are prepared in a suitable buffer (e.g., borax buffer) in D₂O.[3]

-

An internal standard for concentration and pH is added to the DTT stock solution.[3]

-

A series of NMR samples are prepared by mixing the stock solutions of selenocystamine and DTT in varying ratios.[3]

-

The pH of each sample is carefully adjusted using HCl or NaOH.[3]

-

NMR measurements are performed immediately after sample preparation to minimize oxidation by air.[3]

NMR Data Acquisition

-

¹H NMR spectra are acquired to determine the concentrations of all species at equilibrium.

-

The pH of the sample is determined in-situ using the chemical shift of the added pH indicator.

Data Analysis

-

The concentrations of the different species at equilibrium are determined by integration of their respective NMR signals.

-

The pH-dependent, conditional redox equilibrium constants are calculated from these concentrations.[3]

-

Using the known microscopic protonation constants of selenocysteamine, selenocystamine, and DTT, the conditional equilibrium constants are decomposed into pH-independent, microscopic equilibrium constants for each microspecies.[1][3]

-

The species-specific standard redox potential (E°) for each selenocysteamine/selenocystamine microspecies is then calculated using the Nernst equation and the known standard redox potential of the DTT reference system.[2]

Signaling Pathways and Redox Cycling

The biological activity of selenocystamine is intrinsically linked to its ability to undergo redox cycling, particularly in the presence of cellular thiols like glutathione (B108866) (GSH).[5][6] This cycling can lead to the generation of reactive oxygen species (ROS), which can, in turn, modulate various signaling pathways.

Redox Cycling of Selenocystamine

The reduction of the diselenide bond in selenocystamine by thiols such as glutathione (GSH) produces two molecules of the corresponding selenol, selenocysteamine. These selenols are redox-active and can participate in further redox reactions, including the generation of superoxide (B77818) radicals in the presence of oxygen.[5][6] This process consumes cellular reducing equivalents like NADPH.[5]

Caption: Redox cycling of selenocystamine with glutathione (GSH).

Pro-oxidant Effects and Apoptosis Induction

In certain contexts, particularly in cancer cells, the redox cycling of selenium compounds like selenocystamine can lead to a significant increase in intracellular ROS levels.[7] This induced oxidative stress can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

The excessive production of ROS can lead to mitochondrial dysfunction, DNA damage, and the activation of signaling cascades involving MAPKs (mitogen-activated protein kinases) and AKT pathways.[8][9] This ultimately culminates in the activation of caspases and the execution of the apoptotic program.

Caption: Selenocystamine-induced pro-oxidant signaling leading to apoptosis.

Role in Drug Development

The pro-oxidant and redox-modulating properties of selenocystamine and related organoselenium compounds make them interesting candidates for drug development, particularly in oncology.[5][10] By selectively inducing oxidative stress in cancer cells, which often have a compromised antioxidant defense system, these compounds may offer a therapeutic window.[10]

Furthermore, the diselenide bond can be utilized as a redox-sensitive linker in drug delivery systems. For instance, hydrogels cross-linked with selenocystamine can be designed to release their payload in response to the reducing environment characteristic of certain pathological tissues.[11]

Experimental Workflow for Evaluating Therapeutic Potential

A typical preclinical workflow to investigate the anticancer potential of selenocystamine would involve a series of in vitro and in vivo experiments.

Caption: A preclinical experimental workflow for evaluating selenocystamine.

Conclusion

The redox potential of this compound is a complex, pH-dependent property that is fundamental to its biological activity. The ability to determine species-specific, standard redox potentials provides a powerful tool for understanding its reactivity in different physiological environments. The pro-oxidant effects arising from its redox cycling are central to its potential as an anticancer agent, and the diselenide bond offers unique opportunities for the design of redox-responsive drug delivery systems. Further research into the specific interactions of selenocystamine with cellular redox networks will continue to unveil its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selenocysteine induces apoptosis in human glioma cells: evidence for TrxR1-targeted inhibition and signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

The Dawn of Selenocystamine: A Technical Guide to Its Early Discovery and Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the nascent stages of research surrounding selenocystamine (B1203080), a diselenide analog of the well-known radioprotective agent, cystamine. While its close relative, selenocysteine, has garnered significant attention as the 21st proteinogenic amino acid, the story of selenocystamine is more understated, yet it holds importance in the fields of medicinal chemistry and radiobiology. This document aims to provide a comprehensive overview of the early studies that led to the discovery and initial characterization of selenocystamine, offering a detailed look at its synthesis, chemical properties, and the first explorations of its biological activity.

Discovery and Early Synthesis

The discovery of selenocystamine is rooted in the broader exploration of organoselenium chemistry. Early pioneers in this field sought to synthesize selenium-containing analogs of biologically active sulfur compounds to investigate the impact of substituting sulfur with selenium.

One of the earliest and most pivotal syntheses of selenocystamine was reported by Daniel L. Klayman in 1965. His work provided a foundational method for the preparation of aminoalkyl-substituted selenium compounds. Another significant early contribution to the synthesis of related compounds came from Dickinson and coworkers.

Experimental Protocol: Synthesis of Selenocystamine Dihydrochloride (B599025)

The following protocol is based on the methods described in early literature for the synthesis of selenocystamine, typically isolated as its more stable dihydrochloride salt.

Materials:

-

Selenium (powder)

-

Sodium borohydride (B1222165) (NaBH₄)

-

2-Chloroethylamine (B1212225) hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Diselenide (Na₂Se₂): In a three-necked flask equipped with a nitrogen inlet, addition funnel, and a gas outlet connected to a trap, selenium powder is suspended in water. A solution of sodium borohydride in water is added dropwise to the selenium slurry under a nitrogen atmosphere. The reaction is exothermic and proceeds with the evolution of gas. The addition is controlled to maintain a moderate reaction rate. The solution initially turns grey, then brown-red, and finally a clear, light yellow solution of sodium selenide (B1212193) is formed. A second portion of selenium is then added, resulting in a dark red-brown solution of sodium diselenide.

-

Reaction with 2-Chloroethylamine: A solution of 2-chloroethylamine hydrochloride in aqueous sodium hydroxide is added dropwise to the freshly prepared sodium diselenide solution. The reaction mixture is stirred at room temperature overnight.

-

Extraction and Isolation: The reaction mixture is transferred to a separatory funnel and extracted with chloroform. The combined chloroform layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a light yellow oil, which is a mixture of selenocystamine and the corresponding monoselenide.

-

Purification as Dihydrochloride Salt: The oily residue is dissolved in a mixture of methanol and ethyl acetate. Anhydrous HCl in diethyl ether is then added to the solution, leading to the precipitation of a light yellow solid. The solid is collected by filtration, washed, and dried to yield selenocystamine dihydrochloride.